molecular formula C10H15N3OS B13300304 N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B13300304
M. Wt: 225.31 g/mol
InChI Key: NGXFXKBFBWCKGI-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an ATP-competitive inhibitor of cyclin-dependent kinases (CDK2, CDK7, and CDK9), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) and exhibit anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is unique due to its specific structure, which allows it to interact with multiple molecular targets and exhibit a broad range of biological activities. Its ability to inhibit cyclin-dependent kinases and induce apoptosis makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C10H15N3OS/c1-7-6-12-10(15-7)13-9(14)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,13,14)

InChI Key

NGXFXKBFBWCKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CCNCC2

Origin of Product

United States

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